molecular formula C24H34O6 B14094461 Desonide 1,2-Saturated

Desonide 1,2-Saturated

Cat. No.: B14094461
M. Wt: 418.5 g/mol
InChI Key: WOSCSXKIKGHZNL-OTROMZTISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desonide 1,2-Saturated involves the hydrogenation of Desonide. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the selective reduction of the double bond in the Desonide molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous monitoring of reaction parameters to achieve high yields and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Desonide 1,2-Saturated undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Desonide 1,2-Saturated exerts its effects by binding to cytosolic glucocorticoid receptors. This complex then migrates to the nucleus and binds to specific genetic elements on the DNA, activating or repressing various genes. This leads to the inhibition of the release of arachidonic acid, a precursor of potent mediators of inflammation such as prostaglandins and leukotrienes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desonide 1,2-Saturated is unique due to its selective hydrogenation, which enhances its stability and reduces potential side effects compared to its parent compound, Desonide. This makes it particularly suitable for long-term topical applications .

Properties

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

(1S,2S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

InChI

InChI=1S/C24H34O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h9,15-17,19-20,25,27H,5-8,10-12H2,1-4H3/t15-,16-,17-,19?,20+,22-,23-,24+/m0/s1

InChI Key

WOSCSXKIKGHZNL-OTROMZTISA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC5[C@]4(OC(O5)(C)C)C(=O)CO)C)O

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C

Origin of Product

United States

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